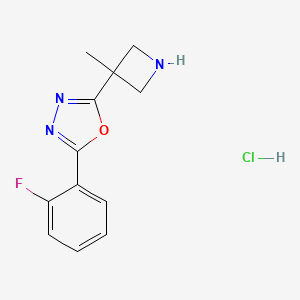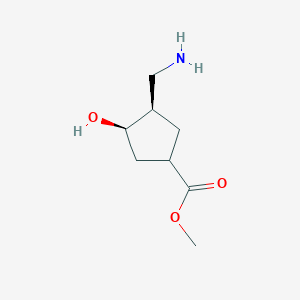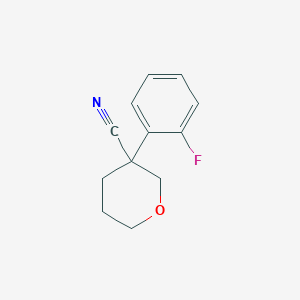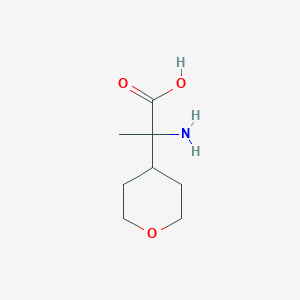![molecular formula C9H18N2 B13237631 N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13237631.png)
N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine can be achieved through several methods. One common approach involves the ring-opening of bicyclic cyclopropanol derivatives . Another method includes the radical C-carbonylation of methylcyclo-hexylamines . Additionally, a one-pot tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine has been reported .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of catalytic hydrogenation and other catalytic processes is common to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using agents like Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO).
Reduction: Catalytic hydrogenation over Raney nickel.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides.
Common Reagents and Conditions:
Oxidation: Fe(NO3)3·9H2O and ABNO at room temperature with ambient air.
Reduction: Raney nickel under hydrogen atmosphere.
Substitution: Acetyl and chloroacetyl chlorides, maleic and succinic anhydrides in the presence of suitable bases.
Major Products:
Oxidation: Corresponding carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Applications De Recherche Scientifique
N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its role in the development of antiemetic drugs like granisetron.
Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing.
Mécanisme D'action
The mechanism of action of N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as a component of granisetron, it acts as a serotonin receptor antagonist, preventing nausea and vomiting by blocking serotonin receptors in the central nervous system . The compound’s unique bicyclic structure allows it to fit into receptor sites with high specificity, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine can be compared with other similar compounds, such as:
3-Azabicyclo[3.3.1]nonan-3-enes: These compounds share a similar bicyclic structure but differ in their functional groups and reactivity.
3-Azabicyclo[3.2.2]nonanes: These derivatives have a different ring system and exhibit distinct biological activities.
Granisetron Related Compounds: These include various analogues used in pharmaceutical applications.
The uniqueness of this compound lies in its specific structural features and its high affinity for serotonin receptors, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
N-methyl-1-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-10-9-5-8-3-2-4-11(6-8)7-9/h8-10H,2-7H2,1H3 |
Clé InChI |
AZOKZQRXTHUBNL-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC2CCCN(C2)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13237573.png)

![8-Oxaspiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13237576.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B13237585.png)



![1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13237619.png)



![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide](/img/structure/B13237648.png)
